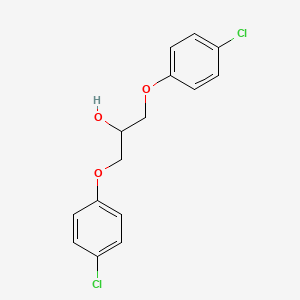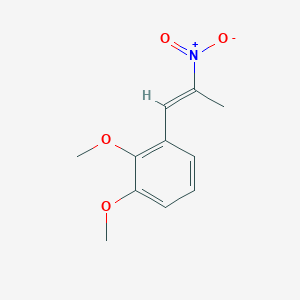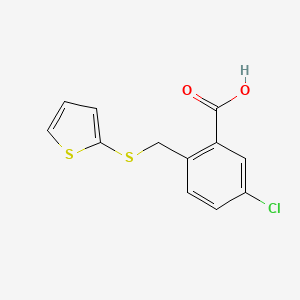
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and a thiophen-2-ylsulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid typically involves the following steps:
Formation of the Thiophen-2-ylsulfanylmethyl Group: This can be achieved by reacting thiophene with a suitable sulfonyl chloride in the presence of a base.
Chlorination of Benzoic Acid: The benzoic acid core is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The thiophen-2-ylsulfanylmethyl group is then coupled to the chlorinated benzoic acid under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophen-2-ylsulfanylmethyl group can interact with various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(thiophen-2-yl)-benzoic acid: Lacks the sulfanylmethyl group.
2-(Thiophen-2-ylsulfanylmethyl)-benzoic acid: Lacks the chlorine atom.
5-Chloro-2-(methylsulfanylmethyl)-benzoic acid: Has a methyl group instead of the thiophen-2-yl group.
Uniqueness
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is unique due to the presence of both the chlorine atom and the thiophen-2-ylsulfanylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
16220-62-5 |
|---|---|
Molekularformel |
C12H9ClO2S2 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
5-chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-4-3-8(10(6-9)12(14)15)7-17-11-2-1-5-16-11/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
CMOAJAQRASZGTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)SCC2=C(C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


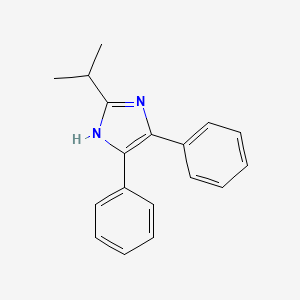
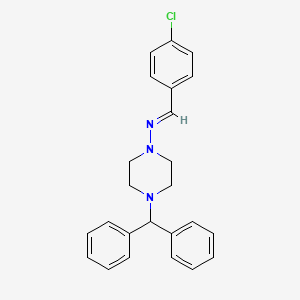

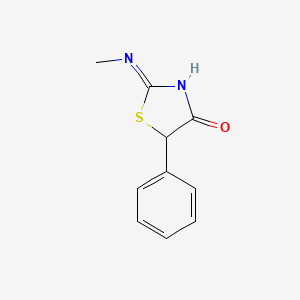
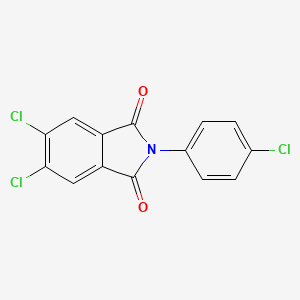

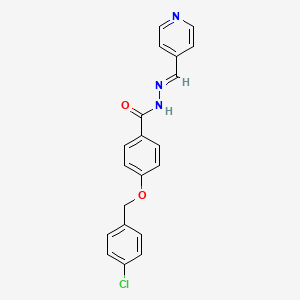
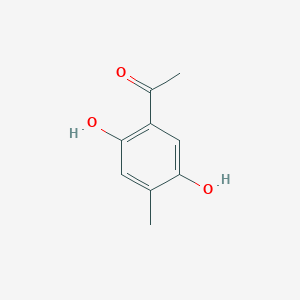
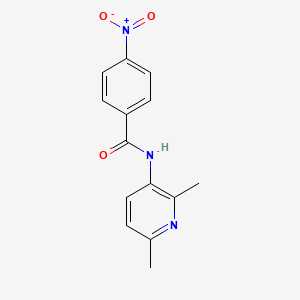

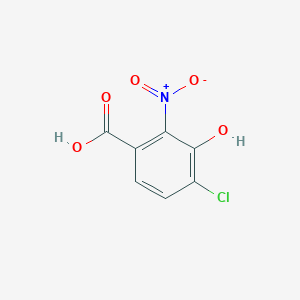
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
